5-Hydroxypentanoic acid
Overview
Description
Synthesis Analysis
The synthesis of 5-Hydroxypentanoic acid and its analogs can be achieved through various chemical reactions. For instance, Weyna et al. (2007) described the synthesis of benzyl diisopropyl 5-phosphonopentanoate from 5-bromopentanoic acid in three steps, eventually hydrolyzing it to produce 5-phosphonopentanoic acid, an analog of 5-Hydroxypentanoic acid (Weyna et al., 2007). Additionally, Li et al. (2020) developed an efficient process for synthesizing 5-amino-1-pentanol, a related compound, from biomass-derived dihydropyran, highlighting a green and sustainable approach to obtaining compounds related to 5-Hydroxypentanoic acid (Li et al., 2020).
Molecular Structure Analysis
The molecular structure of 5-Hydroxypentanoic acid and its derivatives plays a critical role in their reactivity and properties. The research by Yuan (2006) on the synthesis of 5-Amino-4-oxopentanoic acid hydrochloride from levulinic acid showcases the importance of structural modifications to achieve desired chemical functionalities (Yuan, 2006).
Chemical Reactions and Properties
Various chemical reactions can be employed to synthesize and modify 5-Hydroxypentanoic acid. Gupta et al. (2011) demonstrated the green synthesis of 2,5-furandicarboxylic acid via the oxidation of 5-hydroxymethylfurfural using hydrotalcite-supported gold nanoparticle catalysts, indicating the versatility of hydroxylated compounds in organic synthesis (Gupta et al., 2011).
Physical Properties Analysis
The physical properties of 5-Hydroxypentanoic acid and its analogs, such as solubility, boiling point, and melting point, are crucial for their application in various chemical processes. However, specific studies focusing on these properties were not identified in the current literature review, indicating a potential area for future research.
Chemical Properties Analysis
The chemical properties of 5-Hydroxypentanoic acid, including reactivity with different chemical reagents, stability under various conditions, and potential for functionalization, are essential for its application in synthesis and industry. Cen et al. (2020) designed a nonnatural pathway for the biosynthesis of 1,5-Pentanediol from carbohydrates, converting lysine into 5-hydroxyvalerate (5-HV) and 1,5-Pentanediol via 5-hydroxyvaleryl-CoA, showcasing the chemical versatility of hydroxylated pentanoic acids (Cen et al., 2020).
Scientific Research Applications
Inhibition of Angiotensinogen-Cleaving Enzyme Renin : Derivatives of 5-hydroxypentanoic acid have been found useful in inhibiting the angiotensinogen-cleaving action of the enzyme renin, which is significant in controlling blood pressure and electrolyte balance (Mahanta & Suijlekom, 2007).
Investigation in Pyruvate Kinase Alkylation : A study on the alkylation of pyruvate kinase by 5-chloro-4-oxopentanoic acid led to the synthesis of 4-hydroxypentanoic acid alanine thioether, providing insights into enzyme modification and protein chemistry (Chalkley & Bloxham, 1976).
Identification in Bacterial Metabolism : 5-Hydroxy-L-norvaline, a derivative of 5-hydroxypentanoic acid, has been identified in the cultures of pyridoxine auxotrophs of Escherichia coli B, expanding our understanding of bacterial metabolism (Hill, White, & Smith, 1993).
Synthesis of Bifunctional Monomers for Polyamides : Derivatives of 5-hydroxypentanoic acid have been synthesized from various sugars for the preparation of optically active polyamides, relevant in materials science (Zamora et al., 1996).
Study of Ion Transport Across Membranes : Oligomeric derivatives of 3-hydroxybutanoic acid and a cyclic trimer of 3-hydroxypentanoic acid were used to study ion transport across membranes, contributing to our understanding of ionophore properties and membrane biology (Bürger & Seebach, 1993).
Synthesis of Protein Conjugates : 5-Hydroxypentanoic acid has been used in synthesizing protein conjugates to raise catalytic antibodies, important in biochemical research and pharmaceutical applications (Gourlaouën, Florentin, & Marquet, 1998).
X-ray Crystal Structures of Inclusion Complexes : Studies on α-cyclodextrin–5-hydroxypentanoic acid and β-cyclodextrin–5-hydroxypentanoic acid inclusion complexes provide insights into molecular interactions and packing structures, relevant in the field of crystallography (Osaki et al., 2019).
Safety And Hazards
5-Hydroxypentanoic acid is classified as having skin irritation (Category 2), eye irritation (Category 2), acute toxicity oral (Category 4), and specific target organ toxicity, single exposure (Category 3) . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .
Future Directions
The future directions of research on 5-Hydroxypentanoic acid could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, the use of lactones as volatile chemical signals, which can be formed from hydroxy acids like 5-Hydroxypentanoic acid, has been discussed . Additionally, the biocatalytic production of a Nylon 6 precursor from caprolactone, which involves the synthesis of 5-Hydroxypentanoic acid, represents a promising direction for sustainable industrial development .
properties
IUPAC Name |
5-hydroxypentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c6-4-2-1-3-5(7)8/h6H,1-4H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOJOSOUIAQEDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
131004-94-9 | |
Record name | Pentanoic acid, 5-hydroxy-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131004-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10158420 | |
Record name | 5-Hydroxyvaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10158420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxypentanoic acid | |
CAS RN |
13392-69-3 | |
Record name | 5-Hydroxypentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13392-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxyvaleric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013392693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-hydroxyvaleric acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04781 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 5-Hydroxyvaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10158420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-HYDROXYPENTANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5EVV4LP59 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5-Hydroxypentanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0061927 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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